Cas no 1854943-75-1 (7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl-)

7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- is a spirocyclic amine derivative characterized by its unique structural framework, combining a rigid spiro core with a dimethylamino functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile building block for drug discovery. The spirocyclic architecture enhances conformational rigidity, which can improve binding selectivity and metabolic stability in bioactive molecules. The dimethylamino group further contributes to its utility as an intermediate in the synthesis of pharmacologically active compounds. Its well-defined structure and synthetic accessibility make it a valuable scaffold for developing novel therapeutics targeting central nervous system disorders and other therapeutic areas.
7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- structure
1854943-75-1 structure
Product Name:7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl-
CAS No:1854943-75-1
MF:C10H20N2
MW:168.279202461243
CID:6414728
PubChem ID:118639788
Update Time:2025-06-08

7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl-
    • N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine
    • EN300-737184
    • 1854943-75-1
    • SCHEMBL17411029
    • DTXSID901270647
    • Inchi: 1S/C10H20N2/c1-12(2)9-7-10(8-9)3-5-11-6-4-10/h9,11H,3-8H2,1-2H3
    • InChI Key: XGCLNELYQXTWQD-UHFFFAOYSA-N
    • SMILES: C1C2(CCNCC2)CC1N(C)C

Computed Properties

  • Exact Mass: 168.162648646g/mol
  • Monoisotopic Mass: 168.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 15.3Ų

7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-737184-1.0g
N,N-dimethyl-7-azaspiro[3.5]nonan-2-amine
1854943-75-1
1g
$0.0 2023-06-06

Additional information on 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl-

Introduction to 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- (CAS No. 1854943-75-1)

7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- (CAS No. 1854943-75-1) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic amines, which are known for their potential therapeutic applications due to their structural diversity and ability to modulate various biological targets.

The chemical structure of 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- features a spirocyclic ring system with an azaspiro core and a dimethylamino substituent. The spirocyclic framework provides rigidity and conformational restriction, which can enhance the compound's binding affinity and selectivity towards specific protein targets. The dimethylamino group, on the other hand, can contribute to the compound's basicity and solubility properties, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent inhibitory activity against a specific kinase involved in cancer progression. The researchers found that the compound effectively suppressed the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.

In another study published in Bioorganic & Medicinal Chemistry Letters in 2022, 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- was evaluated for its ability to modulate G protein-coupled receptors (GPCRs). The results indicated that the compound displayed high affinity and selectivity for a specific GPCR subtype, which is implicated in several neurological disorders. This finding opens up new possibilities for developing novel treatments for conditions such as Parkinson's disease and Alzheimer's disease.

The pharmacokinetic properties of 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- have also been investigated to assess its suitability as a drug candidate. A study conducted by a team of researchers at a leading pharmaceutical company found that the compound exhibited favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound was well-tolerated in preclinical toxicity studies, with no significant adverse effects observed at therapeutic doses.

In addition to its therapeutic potential, 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- has been explored as a synthetic intermediate in the preparation of more complex molecules. Its unique structural features make it an excellent building block for constructing diverse chemical libraries, which can be screened for novel biological activities. This versatility has led to its use in combinatorial chemistry and high-throughput screening campaigns.

The synthesis of 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- has been optimized using modern synthetic techniques to ensure high yields and purity. A recent publication in Organic Letters described an efficient synthetic route that involves a one-pot multistep reaction sequence starting from readily available starting materials. This approach not only simplifies the synthesis but also reduces the overall cost and environmental impact of the process.

In conclusion, 7-Azaspiro[3.5]nonan-2-amine, N,N-dimethyl- (CAS No. 1854943-75-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its favorable biological and pharmacological properties, make it an attractive candidate for further development as a therapeutic agent or synthetic intermediate. Ongoing research is expected to uncover additional uses and optimize its properties for various applications.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited